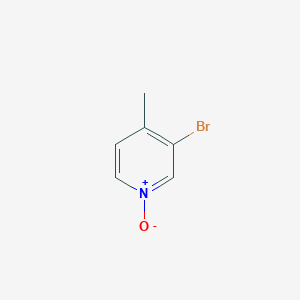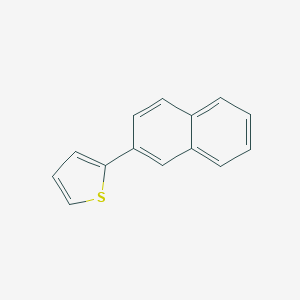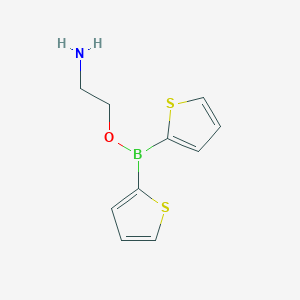
3-Bromo-4-methylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylpyridine 1-oxide: is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a bromine atom at the third position, a methyl group at the fourth position, and an oxidized nitrogen atom within the pyridine ring, forming a pyridinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine 1-oxide typically involves the bromination of 4-methylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridinium salts.
Reduction: Pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-methylpyridine 1-oxide is used as a building block in organic synthesis, particularly in the preparation of more complex pyridinium salts and other heterocyclic compounds.
Biology and Medicine: This compound and its derivatives have shown potential in biological applications, including as antimicrobial agents and enzyme inhibitors. They are also investigated for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its role as a catalyst in various chemical reactions is also noteworthy.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.
Comparison with Similar Compounds
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Bromo-4-methylpyridine 1-oxide is unique due to the presence of the oxidized nitrogen atom, which imparts distinct chemical properties compared to its non-oxidized counterparts
Properties
CAS No. |
17117-15-6 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188.02g/mol |
IUPAC Name |
3-bromo-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
InChI Key |
ARYIVSYAOFAYHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-ylcarbamate](/img/structure/B372393.png)

![5-[(2-isopropyl-4-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B372396.png)

![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![2-[7-(2-Thienyl)-2-naphthyl]thiophene](/img/structure/B372404.png)
![9-[bromo(fluoro)methylene]-9H-fluorene](/img/structure/B372406.png)
![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)
